molecular formula C6H14O B1339748 1-Hexan-d13-ol CAS No. 204244-84-8

1-Hexan-d13-ol

Cat. No. B1339748
CAS RN: 204244-84-8
M. Wt: 115.25 g/mol
InChI Key: ZSIAUFGUXNUGDI-UTBWLCBWSA-N
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Description

1-Hexan-d13-ol is a deuterated version of 1-Hexanol, a linear primary alcohol . It is also known as Hexyl-d13 alcohol . The molecular formula is CD3(CD2)4CD2OH .


Molecular Structure Analysis

The linear formula of 1-Hexan-d13-ol is CD3(CD2)4CD2OH . The InChI key is ZSIAUFGUXNUGDI-UTBWLCBWSA-N . The molecular weight is 115.25 .


Physical And Chemical Properties Analysis

1-Hexan-d13-ol has a boiling point of 156.5°C, a melting point of -52°C, and a density of 0.918 g/cm3 .

Scientific Research Applications

Anaerobic Metabolism in Bacteria

A study by Rabus et al. (2001) focused on the anaerobic oxidation of n-alkanes, including n-hexane, in a novel type of denitrifying bacterium. This research found that during growth on n-hexane, the bacterium produced (1-methylpentyl)succinate (MPS) under anaerobic conditions, indicating that the 1-methylpentyl side chain in MPS directly originates from n-hexane. This discovery contributes significantly to understanding the biochemical pathways involved in the anaerobic metabolism of alkanes in bacteria (Rabus et al., 2001).

Vapor Pressures and Thermophysical Properties

Štejfa et al. (2015) conducted a thermodynamic study on selected unsaturated alcohols, including hexan-1-ol, to measure their vapor pressures using the static method. This research offers valuable data on the environmental behavior of these compounds and their interactions with atmospheric components (Štejfa et al., 2015).

Photoinduced Isomerization in Alkyl Radicals

Research by Takada et al. (1997) explored the photoinduced isomerization of hexyl radicals at low temperatures, revealing insights into the behavior of these radicals under specific conditions, which is crucial for understanding chemical reactions in cold environments (Takada et al., 1997).

Organo-selenium Induced Radical Ring-Opening Intramolecular Cyclization

Miao and Huang (2009) studied the intramolecular alkylation and cyclization of certain compounds mediated by organo-selenium reagents, providing insights into new synthetic methods for complex organic compounds (Miao & Huang, 2009).

Azabicyclo[3.1.0]hexane-1-ols in Asymmetric Synthesis

Jida et al. (2007) explored the use of Azabicyclo[3.1.0]hexane-1-ols for the asymmetric synthesis of pharmacologically active products. This research is significant in the field of medicinal chemistry for developing new drugs (Jida, Guillot, & Ollivier, 2007).

Spectroscopic Analysis of Alkamides

Chain et al. (2017) characterized N-(3,4-dimethoxybenzyl)-hexadecanamide using various spectroscopic techniques. This study contributes to the understanding of the structural and electronic properties of similar compounds (Chain et al., 2017).

Isotopic Studies of Alkane Metabolism

Davidova et al. (2005) used isotopically labeled alkanes to study their metabolism in a sulfate-reducing bacterial culture. This research enhances our understanding ofthe biochemical pathways involved in the metabolism of alkanes, which is crucial for applications in bioremediation and microbial energy production (Davidova et al., 2005).

Precursors of 3-Mercaptohexan-1-ol in Wine

Roland et al. (2010) synthesized an isotopically labelled compound, which could be a precursor of 3-mercaptohexanol in wine. This study provides insights into the production of varietal thiols during alcoholic fermentation, crucial for understanding wine aroma (Roland et al., 2010).

Excess Volumes for Binary Mixtures

Treszczanowicz and Benson (1980) reported on the excess volumes for binary mixtures of hexan-1-ol with various n-alkanes. This research is important for understanding the thermodynamic behavior of such mixtures in industrial processes (Treszczanowicz & Benson, 1980).

Gas-Phase Oxidative Dehydrogenation of n-Hexane

Damoyi et al. (2017) conducted Density Functional Theory (DFT) modelling studies on the activation of n-hexane in the gas-phase, providing insights into the oxidative dehydrogenation of n-hexane to hexenes. This research is valuable for developing more efficient industrial chemical processes (Damoyi et al., 2017).

Copolymerization of 1-Hexene and Hexenols

Hanifpour et al. (2016) studied the copolymerization of 1-hexene and hexenols using a metallocene catalyst, revealing insights into the production of functionalized polymers, which are important in various industrial applications (Hanifpour et al., 2016).

Triggered Release of Hexanal from Encapsulated Precursors

Jash and Lim (2018) synthesized a precursor for hexanal, a compound with antimicrobial properties, and studied its release from different carriers. This research is significant for the development of active packaging materials for food preservation (Jash & Lim, 2018).

Safety And Hazards

1-Hexan-d13-ol is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes serious eye irritation . It is advised to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking is allowed during its handling. It is also recommended to take precautionary measures against static discharge and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIAUFGUXNUGDI-UTBWLCBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583730
Record name (~2~H_13_)Hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexan-d13-ol

CAS RN

204244-84-8
Record name (~2~H_13_)Hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204244-84-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Zhao, J Lin, J Yan, C Zhang, T Wang, B Gan - Current Research in Food …, 2023 - Elsevier
… The supernatant samples (1000 μL) were taken into the 20 mL headspace bottles and internal standard (1 mg/L 1-Hexan-d13-ol) was added. A fused-silica fiber coated with 75 μm …
Number of citations: 5 www.sciencedirect.com
E Zdrali - 2019 - infoscience.epfl.ch
This thesis is a study on the molecular structure of the interface of nanometer-sized oil droplets dispersed in water, a system known as oil-in-water nanoemulsion. The motivation for this …
Number of citations: 2 infoscience.epfl.ch
KA Lantz - 2019 - search.proquest.com
… extract 1-hexan-d13-ol from the aqueous layer. Sequentially, the combined organic phases were dried over anhydrous MgSO4. After adding 0.5 g of BHT and 0.5 g of hydroquinone, the …
Number of citations: 2 search.proquest.com

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